molecular formula C25H30N4O3S B2890479 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1189960-95-9

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2890479
CAS No.: 1189960-95-9
M. Wt: 466.6
InChI Key: ITZPXIYNLYJDDF-UHFFFAOYSA-N
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Description

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the thioether linkage: This step is achieved by reacting the spirocyclic intermediate with a thiol compound.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with receptors on cell surfaces, modulating their activity.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.

    Thioether-containing compounds: Compounds like thioethers and sulfoxides share the thioether linkage.

Uniqueness

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a spirocyclic core, thioether linkage, and methoxyphenyl groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-29-14-12-25(13-15-29)27-23(18-8-10-20(31-2)11-9-18)24(28-25)33-17-22(30)26-19-6-5-7-21(16-19)32-3/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPXIYNLYJDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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